molecular formula C23H18N4O4S B5003569 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B5003569
M. Wt: 446.5 g/mol
InChI Key: GMMDQPUSHCDQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of various enzymes and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the inhibition of various enzymes. It binds to the active site of the enzyme and prevents its activity. The compound has been shown to be a competitive inhibitor of carbonic anhydrase and non-competitive inhibitor of cholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of glaucoma. Inhibition of cholinesterase can lead to an increase in the levels of acetylcholine, which can be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments include its potency and specificity as an enzyme inhibitor. However, the compound has some limitations such as its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One potential direction is the development of more potent and specific inhibitors of enzymes. Another direction is the study of the compound's potential use in the treatment of various diseases such as glaucoma, Alzheimer's disease, and cancer. Additionally, the compound's potential toxicity and safety profile could also be further studied.

Synthesis Methods

The synthesis of 2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline with 2-bromo-N-(4-nitrobenzyl)acetamide in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been extensively studied for its potential use in treating various diseases. It has been shown to be a potent inhibitor of various enzymes such as carbonic anhydrase, cholinesterase, and urease. It has also been studied for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c28-21(15-32-14-16-6-12-20(13-7-16)27(29)30)24-19-10-8-18(9-11-19)23-26-25-22(31-23)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMDQPUSHCDQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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